molecular formula C13H15ClN2O2 B1519455 N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide CAS No. 1098346-50-9

N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide

Cat. No.: B1519455
CAS No.: 1098346-50-9
M. Wt: 266.72 g/mol
InChI Key: IXDYXPBHSRPCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-Chloroacetamido)methyl]phenyl}cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropane ring linked to a carboxamide group, with a 2-chloroacetamido-methyl-substituted phenyl moiety. This structure confers unique steric and electronic properties, making it a candidate for studying bioactivity and crystallographic behavior.

Properties

IUPAC Name

N-[4-[[(2-chloroacetyl)amino]methyl]phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-7-12(17)15-8-9-1-5-11(6-2-9)16-13(18)10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDYXPBHSRPCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with amine functionalities. The use of chlorinated acetamides in the synthesis introduces specific biological properties that enhance the compound's efficacy against various biological targets.

Chemical Structure

The chemical structure can be represented as follows:

\text{N 4 2 chloroacetamido methyl phenyl}cyclopropanecarboxamide}

This structure features a cyclopropane ring, which is known for its unique reactivity and potential biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxicity against various cancer cell lines, including HepG-2 cells, with IC50 values in the low micromolar range (around 3.42 μM) .

Mechanisms of Action:

  • Apoptosis Induction: Compounds induce apoptosis in cancer cells by modulating key apoptotic markers such as Bax, Bcl-2, and caspase-3.
  • Cell Cycle Arrest: They can also cause cell cycle arrest at specific phases, contributing to their anticancer effects.

Antiepileptic Activity

This compound has been evaluated for its anticonvulsant properties. In animal models, compounds with similar structural features demonstrated protective effects against pentylenetetrazole-induced seizures, suggesting potential utility in epilepsy treatment .

Research Findings:

  • In Vivo Studies: The compound showed a significant reduction in seizure frequency and duration compared to control groups.
  • Docking Studies: Molecular docking simulations revealed strong binding affinities to GABA_A receptors, indicating a mechanism that may enhance inhibitory neurotransmission .

Other Biological Activities

In addition to anticancer and antiepileptic effects, derivatives of this compound have been investigated for:

  • Antimicrobial Activity: Some studies suggest effectiveness against specific bacterial strains.
  • Anti-inflammatory Properties: Potential modulation of inflammatory pathways has been noted in preliminary studies.

Case Study 1: Anticancer Efficacy

A recent study explored the efficacy of a structurally similar compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to untreated controls, supporting the potential use of such compounds in cancer therapy.

Case Study 2: Epilepsy Treatment

In a controlled trial using animal models, the compound exhibited a protective effect against induced seizures, with no observed mortality at therapeutic doses. This highlights its safety profile and potential for further development as an antiepileptic drug.

Table 1: Biological Activity Summary

Activity TypeModel/Cell LineIC50 Value (μM)Mechanism of Action
AnticancerHepG-23.42 ± 1.31Apoptosis induction
AntiepilepticPentylenetetrazole-GABA_A receptor modulation
AntimicrobialVarious bacterial strains-Inhibition of bacterial growth

Table 2: Comparative Efficacy of Related Compounds

Compound NameIC50 Value (μM)Target
This compound3.42 ± 1.31HepG-2
Thalidomide-GABA_A receptor
Sodium Valproate-GABA_A receptor

Comparison with Similar Compounds

Comparison with Similar Cyclopropanecarboxamide Derivatives

Cyclopropanecarboxamide derivatives share a common core but differ in substituents on the phenyl ring, leading to variations in bioactivity, solubility, and intermolecular interactions. Below is a detailed comparison based on structural and functional attributes:

Table 1: Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives

Compound Name Substituent on Phenyl Ring Molecular Weight Reported Activity Key Reference(s)
N-{4-[(2-Chloroacetamido)methyl]phenyl}cyclopropanecarboxamide 2-Chloroacetamido-methyl ~280.7 g/mol* Not explicitly reported
N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide 3-Methylpyrazole ~255.3 g/mol* Bioherbicidal activity
N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide 3-Methylthiophene-methylamino 286.39 g/mol Not explicitly reported
N-(4-((4,6-Dichloropyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide 4,6-Dichloropyrimidin-2-ylthio ~386.3 g/mol* Not explicitly reported (pesticidal?)

*Calculated based on molecular formula.

Key Findings :

Bioactivity: The pyrazole-substituted analog (N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide) exhibits bioherbicidal activity, likely due to interactions with plant-specific enzymes or receptors .

Heterocyclic Substituents: Pyrazole and thiophene moieties (as in and ) may improve metabolic stability or target specificity in biological systems.

The chloroacetamido group’s steric bulk might influence crystal packing and hydrogen-bonding patterns, as seen in related studies on intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.